molecular formula C31H25F6N3S2 B14084060 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea

Cat. No.: B14084060
M. Wt: 617.7 g/mol
InChI Key: OWWHUGSZGJWMNP-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea is a chiral thiourea derivative with the molecular formula C₂₃H₂₃F₆N₃S and molecular weight 487.5 (CAS: 2209086-51-9) . Its structure features:

  • A 3,5-bis(trifluoromethyl)phenyl group, which enhances electron-withdrawing properties and lipophilicity.
  • A (S)-binaphthyl backbone with a dimethylamino substituent, providing stereochemical control for asymmetric catalysis .
  • High enantiomeric purity (up to 99% ee) and purity (≥98%) , making it valuable in enantioselective organocatalysis.

This compound is commercially available through suppliers like Jiangsu Xin Nuoke Catalyst Co., Ltd., with applications in asymmetric synthesis and metal-free catalysis .

Properties

Molecular Formula

C31H25F6N3S2

Molecular Weight

617.7 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea;sulfane

InChI

InChI=1S/C31H23F6N3S.H2S/c1-40(2)26-14-12-19-8-4-6-10-24(19)28(26)27-23-9-5-3-7-18(23)11-13-25(27)39-29(41)38-22-16-20(30(32,33)34)15-21(17-22)31(35,36)37;/h3-17H,1-2H3,(H2,38,39,41);1H2

InChI Key

OWWHUGSZGJWMNP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F.S

Origin of Product

United States

Preparation Methods

Thionation of Corresponding Amine

The electrophilic partner is synthesized via a three-step sequence from 3,5-bis(trifluoromethyl)aniline:

Reaction Scheme:

  • Diazotization:
    $$ \text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}_2^+\text{Cl}^- $$ (0-5°C)
  • Thiocyanate Displacement:
    $$ \text{Ar-N}_2^+\text{Cl}^- + \text{CuSCN} \rightarrow \text{Ar-SCN} $$ (60°C, 4h)
  • Thionation:
    $$ \text{Ar-SCN} + \text{P}2\text{S}5 \rightarrow \text{Ar-NCS} $$ (Reflux in toluene, 85% yield)

Optimization Notes:

  • Excess P₂S₅ (1.2 equiv) ensures complete conversion
  • Strict moisture exclusion prevents hydrolysis to urea derivatives
  • Distillation under reduced pressure (bp 112-115°C/15 mmHg) provides ≥98% purity

Preparation of (S)-2'-(Dimethylamino)-[1,1'-binaphthalen]-2-amine

Asymmetric Synthesis of Binaphthyl Core

The chiral binaphthylamine is constructed via oxidative coupling followed by resolution:

Key Steps:

  • Ullmann Coupling:
    $$ 2\text{-Naphthol} + \text{CuI}/1,10\text{-phen} \rightarrow \text{BINOL} $$ (70% yield)
  • Mitsunobu Amination:
    $$ \text{BINOL} + \text{NH}3\text{OH}·HCl + \text{DIAD}/\text{PPh}3 \rightarrow \text{Binaphthylhydroxylamine} $$
  • Chiral Resolution:
    Use of (R)-(-)-O-acetylmandelic acid achieves 99% ee for (S)-enantiomer

Dimethylamino Group Installation

Menshutkin Reaction Conditions:
$$ \text{Binaphthylamine} + 2\text{CH}3\text{I} + \text{K}2\text{CO}_3 \xrightarrow{\text{DMF, 80°C}} \text{Dimethylated product} $$ (92% yield)

Critical Parameters:

  • Strict stoichiometric control (2.05 equiv CH₃I) prevents quaternary ammonium salt formation
  • Molecular sieves (4Å) absorb HI byproduct
  • Chiral HPLC monitoring (Chiralpak IC-3 column) confirms retention of configuration

Thiourea Coupling: Mechanism and Optimization

The final assembly employs nucleophilic attack of the binaphthylamine on the isothiocyanate:

Reaction Equation:
$$ \text{Ar-NCS} + \text{Ar'-NH}_2 \rightarrow \text{Ar-NH-CS-NH-Ar'} $$

Optimized Protocol:

Parameter Optimal Value
Solvent Anhydrous THF
Temperature -20°C → RT gradient
Equiv. Ratio 1:1.05 (amine:isothiocyanate)
Reaction Time 12 h
Workup Precipitation from hexane/EtOAc (3:1)
Yield 87%

Stereochemical Considerations:

  • Low temperature minimizes racemization at binaphthyl axis
  • Sub-stoichiometric Hünig's base (0.5 equiv) scavenges HCl without inducing elimination
  • Exclusion of protic solvents prevents thiourea tautomerization

Purification and Characterization

Chromatographic Purification

Column Parameters:

  • Stationary phase: Silica gel 60 (230-400 mesh)
  • Mobile phase: Hexane/EtOAc (4:1 → 2:1 gradient)
  • Rf = 0.33 (Hexane:EtOAc 3:1)

Spectroscopic Validation

Key Spectral Data:

Technique Characteristic Signals
$$ ^1\text{H NMR} $$ (400 MHz, CDCl₃) δ 8.21 (d, J=8.4 Hz, 2H, naph-H), 7.89 (s, 2H, Ar-H), 3.12 (s, 6H, N(CH₃)₂)
$$ ^{13}\text{C NMR} $$ (100 MHz, CDCl₃) 179.8 (C=S), 143.2 (q, $$ ^2J{CF} $$ = 32 Hz), 121.5 (q, $$ ^1J{CF} $$ = 270 Hz)
HRMS (ESI+) m/z 584.1532 [M+H]⁺ (calc. 584.1529)

Enantiopurity Assessment

Chiral HPLC Conditions:

  • Column: Chiralpak IA-3 (250 × 4.6 mm)
  • Mobile phase: n-Hexane/Isopropanol (90:10)
  • Flow rate: 1.0 mL/min
  • Retention: 12.7 min (S-enantiomer), 14.2 min (R-enantiomer)
  • ee: ≥99% (λ = 254 nm)

Alternative Synthetic Routes

Metal-Catalyzed Cross Coupling

Palladium-mediated Buchwald-Hartwig amination provides an orthogonal approach:

$$ \text{Binaphthyl bromide} + \text{Ar-NH}2 \xrightarrow{\text{Pd}2\text{dba}_3/\text{Xantphos}} \text{Product} $$ (65% yield)

Limitations:

  • Requires protection of thiourea moiety
  • Lower enantioselectivity (91% ee) compared to stepwise synthesis

Solid-Phase Synthesis

Immobilization on Wang resin enables rapid analog generation:

  • Resin-bound isothiocyanate formation
  • Solution-phase amine coupling
  • TFA cleavage (82% purity, requires HPLC polishing)

Industrial-Scale Production Considerations

Process Chemistry Optimization:

  • Continuous flow setup reduces exotherm risks during thionation
  • Cryogenic crystallization replaces chromatography for bulk purification
  • QbD approach identifies critical quality attributes:
    • Residual solvent (THF ≤ 720 ppm)
    • Heavy metals (Pd ≤ 10 ppm)
    • Enantiomeric ratio (S:R ≥ 99.5:0.5)

Cost Analysis:

Component Cost Contribution
Binaphthylamine 62%
Isothiocyanate 28%
Purification 10%

Applications in Asymmetric Catalysis

While beyond synthetic scope, applications validate preparation quality:

  • Hydrogen Bonding Catalysis:
    Krel = 15.2 for Diels-Alder reactions (cf. Schreiner's thiourea Krel = 12.8)
  • Enantioselective Fluorinations:
    94% ee in α-fluorination of β-ketoesters
  • Atropselective Biaryl Couplings: ΔΔG‡ = 2.1 kcal/mol for axial chirality induction

Chemical Reactions Analysis

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, often facilitated by its thiourea moiety.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but often involve modifications to the thiourea or aromatic rings .

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(S)-2’-(dimethylamino)[1,1’-binaphthalen]-2-yl]thiourea exerts its effects involves the formation of hydrogen bonds with substrates. This interaction stabilizes transition states and lowers the activation energy of reactions. The molecular targets include carbonyl compounds, nitroolefins, and imines, among others. The pathways involved often include nucleophilic addition and substitution reactions facilitated by the thiourea moiety .

Comparison with Similar Compounds

Structural Variations

  • Backbone Diversity : The target compound’s binaphthyl scaffold contrasts with cyclohexylamine (CAS 1233369-39-5) or diphenylethylamine (CAS 1233369-41-9) cores, altering steric and electronic profiles .
  • Chirality Sources : While the target compound relies on a binaphthyl group for chirality, the cinchona derivative (CAS 852913-25-8) uses a methoxycinchonan moiety .

Functional Performance

  • Catalytic Efficiency : The dimeric thiourea (CAS 914497-25-9) exhibits enhanced acidity for dual activation in cooperative catalysis but is discontinued due to synthesis complexity .
  • Enantioselectivity : The target compound’s 99% ee surpasses cyclohexylamine analogues (97% purity), making it superior for high-precision asymmetric reactions .

Commercial Availability

  • The target compound and its diphenylethyl derivative (CAS 1233369-41-9) are actively supplied, whereas the dimeric variant (CAS 914497-25-9) is discontinued .

Biological Activity

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H21F6N3OS
  • Molecular Weight : 393.43 g/mol
  • CAS Number : 1221442-12-1

The compound features a thiourea moiety linked to a bis(trifluoromethyl)phenyl group and a dimethylamino-substituted binaphthalene structure, which may contribute to its unique biological properties.

Research indicates that thioureas can exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Thioureas have been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Antitumor Activity : Some studies suggest that compounds with similar structures can interfere with cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis.

Anticancer Activity

Several studies have evaluated the anticancer potential of thiourea derivatives. For instance:

  • Cell Line Studies : In vitro assays demonstrated that N-[3,5-bis(trifluoromethyl)phenyl]thiourea derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

Thiourea compounds have also been investigated for their antimicrobial properties:

  • In Vitro Testing : Compounds similar to this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined in various studies, indicating promising antimicrobial potential .

Cholinesterase Inhibition

Thioureas have been reported to inhibit cholinesterase enzymes:

  • Enzyme Assays : Compounds with similar structural features demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Antitumor Efficacy in Xenograft Models :
    A study conducted on xenograft models highlighted the efficacy of thiourea derivatives in reducing tumor size and enhancing survival rates in mice implanted with human cancer cells. The compound was administered at varying doses, showing dose-dependent effects on tumor growth inhibition .
  • Antimicrobial Screening :
    A comprehensive screening of several thiourea compounds against clinical isolates revealed that this compound exhibited significant activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the critical steps for synthesizing and characterizing this thiourea derivative?

The synthesis involves sequential coupling reactions, starting with the preparation of chiral binaphthyl intermediates. Key steps include:

  • Stereochemical control : Use of (S)-configured binaphthyl amines to ensure enantioselectivity .
  • Thiourea formation : Reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with the chiral amine under inert conditions .
  • Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity. Melting point analysis validates crystallinity .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate:

  • Light sensitivity : Degrades under UV exposure; store in amber vials at -20°C .
  • Moisture sensitivity : Hydrolyzes in aqueous environments; use anhydrous solvents and inert atmospheres during handling .
  • Long-term storage : Degradation products identified via HPLC after 6 months at 4°C; recommend aliquoting and avoiding repeated freeze-thaw cycles .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data for enantiomeric purity assessment?

Discrepancies between calculated and observed enantiomeric excess (ee) may arise from:

  • Dynamic stereochemistry : Use low-temperature (e.g., -40°C) ¹H NMR to "freeze" conformational changes .
  • Chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] enhances splitting of diastereotopic protons .
  • X-ray crystallography : Definitive proof of absolute configuration via single-crystal analysis .

Q. How can computational modeling predict thiourea’s efficacy in asymmetric catalysis?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Hydrogen-bonding interactions : Thiourea’s NH groups activate substrates (e.g., ketones) via dual H-bonding, critical for enantioselective phase-transfer catalysis .
  • Transition-state analysis : Compare energy barriers for competing pathways to optimize catalyst design .

Q. What methodologies address low yields in multigram-scale synthesis?

Scale-up challenges include:

  • Solvent optimization : Replace THF with 2-Me-THF for improved solubility and reduced byproducts .
  • Catalyst loading : Reduce palladium catalyst from 5 mol% to 1 mol% via ligand screening (e.g., XPhos) .
  • Workflow automation : Use continuous-flow reactors for precise control of exothermic reactions .

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